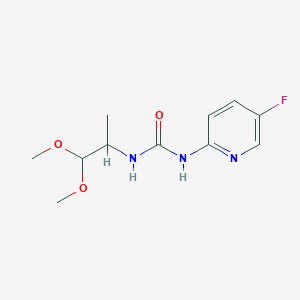
1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea typically involves the reaction of a substituted pyridine derivative with an isocyanate or a carbamate under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for scale-up. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea may be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
Medicinal chemistry applications may include the development of new drugs or therapeutic agents. The compound’s structure suggests it could be explored for its activity against specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea may include other urea derivatives with substituted pyridine or fluoropyridine groups. Examples include:
- 1-(1,1-Dimethoxypropan-2-yl)-3-(pyridin-2-yl)urea
- 1-(1,1-Dimethoxypropan-2-yl)-3-(5-chloropyridin-2-yl)urea
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluoropyridinyl group may impart unique properties, such as increased stability or specific interactions with biological targets.
Eigenschaften
IUPAC Name |
1-(1,1-dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O3/c1-7(10(17-2)18-3)14-11(16)15-9-5-4-8(12)6-13-9/h4-7,10H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHLLJPDZZBLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)NC(=O)NC1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Methylpyridin-4-yl)ethyl]-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B6751188.png)
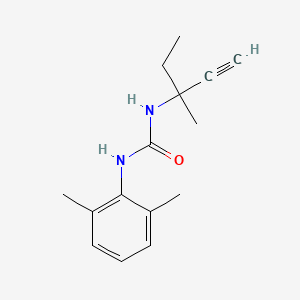
![1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea](/img/structure/B6751193.png)
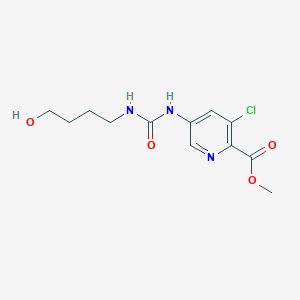

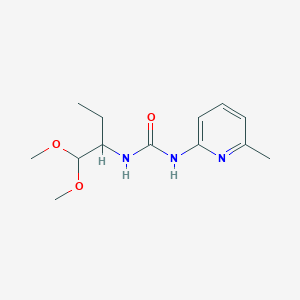
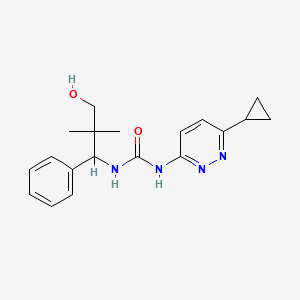
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea](/img/structure/B6751225.png)
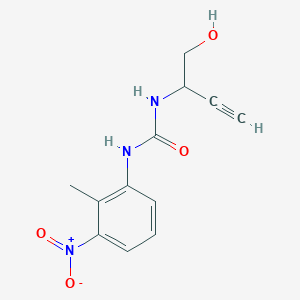

![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl acetate](/img/structure/B6751249.png)
![ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751251.png)
![ethyl 5-[3-methyl-1-(pyridin-2-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751262.png)
